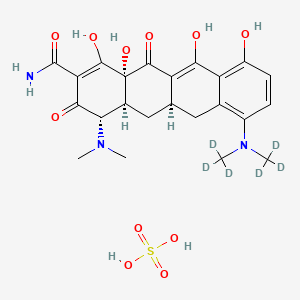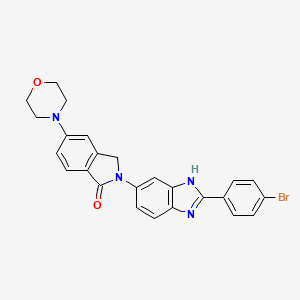
Cdk-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk-IN-11 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinases are a family of protein kinases involved in regulating the cell cycle. CDK9, in particular, plays a crucial role in transcriptional regulation by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 can lead to the suppression of transcription and has potential therapeutic applications in cancer treatment .
Preparation Methods
The synthesis of Cdk-IN-11 involves several steps, starting with the preparation of the core heterocyclic structure. The synthetic route typically includes the following steps:
Formation of the core heterocycle: This involves the cyclization of appropriate starting materials under specific conditions to form the core heterocyclic structure.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Cdk-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cdk-IN-11 has several scientific research applications, including:
Cancer Research: As a CDK9 inhibitor, this compound is used to study the role of CDK9 in cancer cell proliferation and survival.
Transcriptional Regulation Studies: This compound is used to investigate the mechanisms of transcriptional regulation by CDK9 and its role in gene expression.
Drug Development: This compound serves as a lead compound for the development of new CDK9 inhibitors with improved potency and selectivity.
Mechanism of Action
Cdk-IN-11 exerts its effects by binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to the suppression of transcription. The molecular targets and pathways involved include the CDK9-cyclin T complex and the transcriptional machinery .
Comparison with Similar Compounds
Cdk-IN-11 is unique among CDK inhibitors due to its high selectivity for CDK9. Similar compounds include:
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs but has significant toxicity.
Roscovitine: Another pan-CDK inhibitor with a broader spectrum of activity.
Dinaciclib: A second-generation CDK inhibitor with improved selectivity and potency.
This compound stands out due to its specific inhibition of CDK9, making it a valuable tool for studying the role of CDK9 in various biological processes and for developing targeted cancer therapies .
Properties
Molecular Formula |
C25H21BrN4O2 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-3H-benzimidazol-5-yl]-5-morpholin-4-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C25H21BrN4O2/c26-18-3-1-16(2-4-18)24-27-22-8-6-20(14-23(22)28-24)30-15-17-13-19(5-7-21(17)25(30)31)29-9-11-32-12-10-29/h1-8,13-14H,9-12,15H2,(H,27,28) |
InChI Key |
QJTVIYLRDQROJD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)C(=O)N(C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


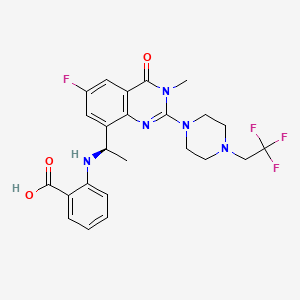
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
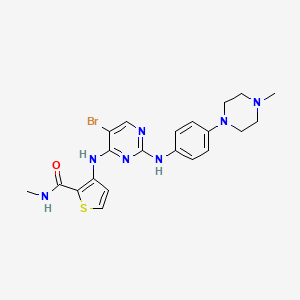
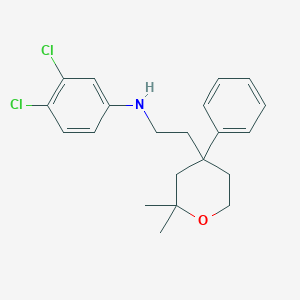
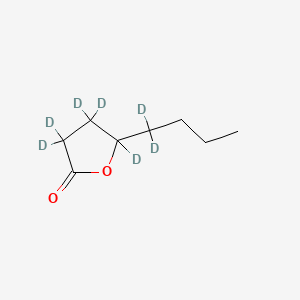
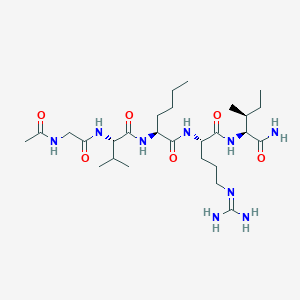
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
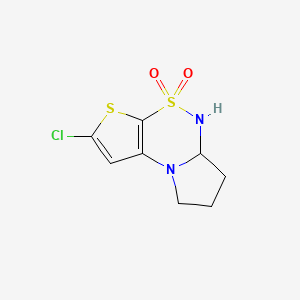
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)


![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
